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Introduction
DSM265 is a promising antimalarial candidate that targets a crucial metabolic pathway in

Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide

provides an in-depth overview of the mechanism of action of DSM265, detailing its molecular

target, inhibitory activity, and the mechanisms of resistance. The information is compiled from

peer-reviewed scientific literature to support research and development efforts in the fight

against malaria.

Core Mechanism of Action: Inhibition of
Dihydroorotate Dehydrogenase (DHODH)
The primary mechanism of action of DSM265 is the selective inhibition of the Plasmodium

falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3] This enzyme is a key

component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis

of DNA and RNA. Unlike their human hosts, malaria parasites lack the pyrimidine salvage

pathway and are therefore entirely dependent on the de novo synthesis of pyrimidines, making

PfDHODH an ideal drug target.[4][5]

DSM265 is a potent and selective inhibitor of PfDHODH, belonging to the triazolopyrimidine

class of compounds.[1][2][6] It exerts its parasiticidal effect by binding to the ubiquinone binding
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site of PfDHODH, thereby blocking the enzymatic reaction that converts dihydroorotate to

orotate. This inhibition depletes the parasite's pyrimidine pool, leading to a cessation of DNA

and RNA synthesis and ultimately, cell death.[1] The activity of DSM265 is observed against

both the blood and liver stages of P. falciparum.[3][6]

Signaling Pathway of Pyrimidine Biosynthesis Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum

and the inhibitory action of DSM265.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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